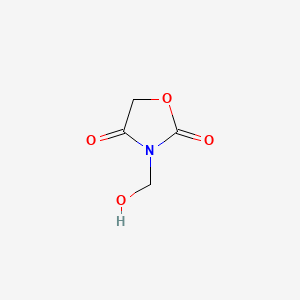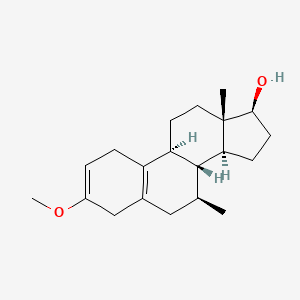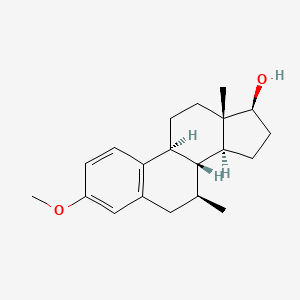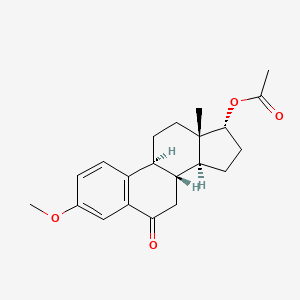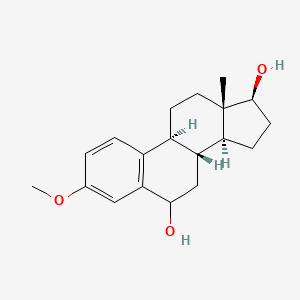
N-Desmethyl Rosuvastatin Lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Rosuvastatin Lactone is related to Rosuvastatin . It is also known as N-Desmethyl Rosuvastatin-5S-lactone . It is found in vivo following rosuvastatin administration . It is an inhibitor of the cytochrome P450 (CYP) isoforms CYP2C9.1 and CYP2C9.3 .
Synthesis Analysis
The synthesis of N-Desmethyl Rosuvastatin Lactone involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The analytes are extracted from buffered human plasma by protein precipitation . They are then chromatographically separated using a Zorbax-SB Phenyl column .Molecular Structure Analysis
The molecular formula of N-Desmethyl Rosuvastatin Lactone is C21H26FN3O6S . Its molecular weight is 467.5 g/mol .Applications De Recherche Scientifique
Clinical Pharmacokinetics
N-Desmethyl Rosuvastatin Lactone: plays a significant role in the pharmacokinetics of rosuvastatin, a widely used statin for cholesterol management. It is an active metabolite that contributes to the overall lipid-lowering effect. Researchers have developed sensitive assays using liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify this metabolite in human plasma, which is crucial for understanding its pharmacokinetic properties .
Cardiovascular Disease Management
In the context of cardiovascular diseases, the metabolite’s plasma concentration is associated with the efficacy of rosuvastatin in preventing major adverse cardiovascular events (MACEs). Studies have shown that moderate plasma exposure to rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone , is linked to a lower risk of MACEs and re-ischemia events in patients with coronary artery disease .
Pharmacogenomics
Pharmacogenomic studies have investigated the impact of genetic variations on the plasma exposure of rosuvastatin and its metabolites. These studies aim to understand how genetic factors influence the drug’s efficacy and safety profile, which includes the role of N-Desmethyl Rosuvastatin Lactone .
Drug Metabolism and Toxicity
Research into the metabolism and potential toxicity of statins has included the study of N-Desmethyl Rosuvastatin Lactone . The metabolite’s stability and interaction with other drugs are important for assessing the safety of long-term statin use .
Bioanalytical Method Development
Biochemists have focused on developing robust bioanalytical methods for the quantification of N-Desmethyl Rosuvastatin Lactone . These methods are essential for clinical studies and therapeutic drug monitoring .
Personalized Medicine
The metabolite is also a subject of interest in personalized medicine. By understanding its pharmacokinetic parameters, healthcare providers can tailor rosuvastatin therapy to individual patient needs, potentially improving treatment outcomes .
Cholesterol Biosynthesis Research
N-Desmethyl Rosuvastatin Lactone: is studied in the context of cholesterol biosynthesis. Its role as a metabolite of a potent inhibitor of the HMG-CoA reductase enzyme provides insights into the cholesterol synthesis pathway and its regulation .
Hemodialysis Patient Studies
For patients undergoing hemodialysis, the pharmacokinetic profile of rosuvastatin and its metabolites, including N-Desmethyl Rosuvastatin Lactone , is different. Research in this area helps in adjusting dosages and understanding the drug’s behavior in this specific patient population .
Mécanisme D'action
Target of Action
N-Desmethyl Rosuvastatin Lactone, like its parent compound Rosuvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
N-Desmethyl Rosuvastatin Lactone acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it reduces the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver .
Biochemical Pathways
The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .
Pharmacokinetics
Rosuvastatin, and by extension N-Desmethyl Rosuvastatin Lactone, exhibits variable pharmacokinetics across studies . It is given once daily, achieving maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation . There is a small accumulation with repeated dosing . The overall mean total clearance of the drug in Caucasian subjects was found to be 1.7-fold higher than that in healthy Chinese subjects .
Result of Action
The primary result of the action of N-Desmethyl Rosuvastatin Lactone is a reduction in the levels of LDL cholesterol, total cholesterol, and triglycerides . This leads to a decreased risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
The action, efficacy, and stability of N-Desmethyl Rosuvastatin Lactone can be influenced by various environmental factors. For instance, the pharmacokinetics of rosuvastatin shows considerable variation between races . Additionally, certain drug interactions can significantly affect the action of rosuvastatin . For example, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant .
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-12(2)19-17(9-8-16-10-15(26)11-18(27)30-16)20(13-4-6-14(22)7-5-13)24-21(23-19)25-31(3,28)29/h4-9,12,15-16,26H,10-11H2,1-3H3,(H,23,24,25)/b9-8+/t15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCHZXKSCWERQN-GUFYHEMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@H](CC(=O)O2)O)C3=CC=C(C=C3)F)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Rosuvastatin Lactone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B585693.png)
